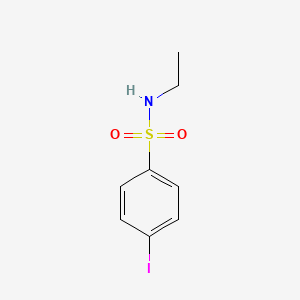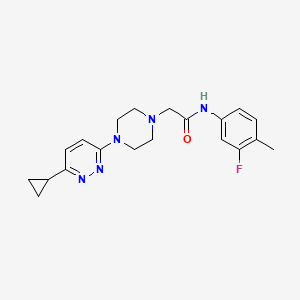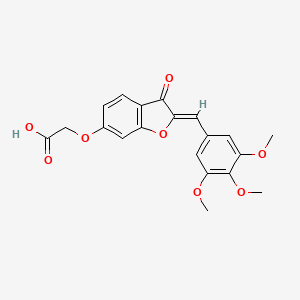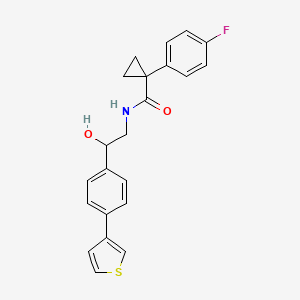
8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Amodiaquine, is an antimalarial drug that has gained attention due to its potential therapeutic applications beyond its antimalarial properties. Amodiaquine is a derivative of chloroquine, which was one of the most widely used antimalarial drugs until the emergence of drug-resistant strains of Plasmodium falciparum. Amodiaquine has been used in combination with other drugs to overcome drug resistance and has shown promise in the treatment of other diseases.
Scientific Research Applications
Synthesis and Biological Activities
Antidepressant Properties
A study demonstrated the synthesis of a compound closely related to the requested molecule, showcasing pronounced antidepressant activity at specific dosages. This highlights the compound's potential utility in treating depressive disorders (Khaliullin et al., 2018).
Serotonin Receptor Affinity
Research into derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, investigated their affinity and antagonistic activity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. This exploration into structure-affinity relationships offers insights into the development of new therapeutic agents targeting these receptors (Żmudzki et al., 2015).
Chemical Synthesis and Protective Groups
Synthetic Methodologies
Studies have detailed innovative synthetic methods for compounds within the same family, focusing on protective groups and new routes for creating derivatives with specific substituents. This research contributes to the broader field of medicinal chemistry by offering new synthetic approaches that could be applied to the development of pharmaceuticals (Khaliullin & Shabalina, 2020).
Thietanyl Protection in Synthesis
The use of thietanyl protection groups in the synthesis of 1-alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a practical approach to overcoming challenges in the synthesis of purine derivatives. This methodology facilitates the production of compounds with unmodified N7 positions, which could be critical for their biological activity and binding properties (Khaliullin et al., 2015).
properties
IUPAC Name |
8-amino-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H2,9,10)(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDWXCNDGHBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2804470.png)
![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)
![N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2804474.png)
![4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)

![[3-(3-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2804481.png)



